molecular formula C17H25NO5S B7987041 (R)-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid tert-butyl ester

(R)-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7987041
M. Wt: 355.5 g/mol
InChI Key: SKOKKOPKFKENHX-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a toluenesulfonyloxy (tosyl) group at the 3-position (R configuration). The Boc group enhances stability during synthetic processes, while the tosyl group acts as a superior leaving group, making this compound a valuable intermediate in nucleophilic substitution reactions for pharmaceutical synthesis . Its piperidine core provides conformational flexibility, influencing interactions with biological targets or catalysts.

Properties

IUPAC Name

tert-butyl (3R)-3-(4-methylphenyl)sulfonyloxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S/c1-13-7-9-15(10-8-13)24(20,21)23-14-6-5-11-18(12-14)16(19)22-17(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOKKOPKFKENHX-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, (R)-3-hydroxypiperidine-1-carboxylic acid tert-butyl ester (5.0 g, 24.8 mmol) is dissolved in dichloromethane (50 mL) and treated with triethylamine (13.9 mL, 99.4 mmol) as a base. TosCl (9.47 g, 49.7 mmol) is added dropwise, and the mixture is stirred at 20°C for 20 hours. The reaction is quenched with water, and the product is extracted with dichloromethane, washed with 1 N HCl, and purified via silica gel chromatography (Petroleum ether/EtOAc 8:2) to yield the title compound in quantitative yield.

Key factors influencing efficiency:

  • Base selection : Triethylamine is preferred over alternatives like pyridine due to its superior solubility in dichloromethane and efficient HCl scavenging.

  • Solvent : Dichloromethane provides optimal reactivity, though toluene has been used at lower temperatures (0°C) to minimize side reactions.

  • Stoichiometry : A 2:1 molar ratio of TosCl to alcohol ensures complete conversion, as under-stoichiometric conditions lead to residual starting material.

Asymmetric Catalytic Synthesis via Rhodium-Catalyzed Reductive Heck Reaction

Recent advancements in asymmetric catalysis offer enantioselective routes to 3-substituted piperidines. Wu et al. demonstrated a Rh-catalyzed reductive Heck reaction using pyridine derivatives and boronic acids to construct enantioenriched tetrahydropyridines, which are subsequently reduced to piperidines.

Mechanistic Insights and Application

The protocol involves three stages:

  • Partial reduction of pyridine : Pyridine is hydrogenated to 1,2,3,4-tetrahydropyridine.

  • Rh-catalyzed asymmetric carbometalation : A chiral Rh complex (e.g., Rh(cod)(OH) with L1 ligand) mediates the addition of aryl boronic acids to the tetrahydropyridine, establishing the stereocenter at C3.

  • Final reduction : The tetrahydropyridine intermediate is hydrogenated to the piperidine.

For the target compound, this method could be adapted by introducing a hydroxyl group at C3 during the carbometalation step, followed by tosylation. The Rh-catalyzed step achieves enantiomeric excesses >99% in model systems, making it viable for synthesizing the (R)-configured alcohol precursor.

Multi-Step Synthesis from Piperidone Precursors

Industrial-scale synthesis often begins with readily available piperidone derivatives. A patent by CN102617447A outlines a four-step process for the 4-substituted isomer, which can be modified for the 3-position:

  • Hydrogenation of 1-benzyl-3-piperidone : Sodium borohydride reduces the ketone to (R)-1-benzyl-3-piperidinol (Intermediate A).

  • Debenzylation : Palladium-catalyzed hydrogenolysis removes the benzyl group, yielding (R)-3-piperidinol (Intermediate B).

  • Boc protection : Treatment with di-tert-butyl dicarbonate in triethylamine affords (R)-3-hydroxypiperidine-1-carboxylic acid tert-butyl ester (Intermediate C).

  • Tosylation : Reaction with TosCl under conditions similar to Section 1 completes the synthesis.

This route emphasizes scalability, with yields exceeding 80% per step in pilot trials.

Comparative Analysis of Preparation Methods

Method Key Advantages Limitations Yield Stereochemical Control
Direct Sulfonation- Simple, one-step reaction
- High yields (95–100%)
- Requires enantiopure alcohol precursor95–100%Dependent on starting material
Rh-Catalyzed- High enantioselectivity (>99% ee)
- Broad FG tolerance
- Multi-step sequence
- Specialized catalysts
60–75%Excellent
Multi-Step Synthesis- Scalable
- Uses inexpensive starting materials
- Lengthy synthesis (4 steps)
- Moderate yields
70–80%Dependent on resolution

Data Tables

Table 1. Reaction Conditions for Tosylation Step

Parameter Direct Sulfonation Multi-Step Synthesis
SolventDichloromethane or tolueneDichloromethane
Temperature0–20°C20°C
BaseTriethylamine (4 eq)Triethylamine (2 eq)
TosCl Equivalents2.01.1
PurificationColumn chromatographyCrystallization

Table 2. Enantioselective Synthesis Metrics

Parameter Rh-Catalyzed Method
CatalystRh(cod)(OH) with chiral ligand L1
ee>99%
Functional Group ToleranceAryl, vinyl, heteroaryl
Scale DemonstratedGram to multi-hundred-gram

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the toluene-4-sulfonyloxy group, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

    Substitution: The toluene-4-sulfonyloxy group can be substituted with other nucleophiles, leading to a variety of functionalized piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized piperidine derivatives with various substituents.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the construction of piperidine-based compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions or receptor binding.

Medicine

In medicinal chemistry, ®-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid tert-butyl ester is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmacologically active compounds.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of ®-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The toluene-4-sulfonyloxy group can participate in electrophilic aromatic substitution reactions, while the piperidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Comparative Insights

Ring Size and Conformational Flexibility
  • Piperidine vs. Pyrrolidine : The target compound’s piperidine core (6-membered) reduces ring strain compared to pyrrolidine (5-membered), enhancing stability and altering spatial accessibility for reactions .
Functional Group Reactivity
  • Tosyl vs. Amino Groups: The tosyl group in the target compound facilitates nucleophilic displacement (e.g., SN2 reactions), whereas amino-substituted analogues () are primed for coupling or alkylation .
  • Boc Protection: All listed compounds utilize Boc groups, ensuring amine stability during synthesis. However, steric hindrance varies with substituent positioning (e.g., 3-tosyl vs. 4-amino in piperidine derivatives) .
Physicochemical Properties
  • Molecular Weight and Solubility : The target compound (367.45 g/mol) and its pyrrolidine analogue share identical formulas but differ in polarity due to ring size. Bulkier derivatives (e.g., , .45 g/mol) likely exhibit lower solubility in polar solvents .
  • Electronic Effects : Methoxycarbonyl groups () withdraw electron density, contrasting with the electron-rich tosyl group, which may influence reaction rates in electrophilic substitutions .

Biological Activity

(R)-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid tert-butyl ester, also known as (R)-3-(tosyloxy)piperidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound based on diverse research findings.

  • Molecular Formula : C17H25NO5S
  • Molecular Weight : 355.45 g/mol
  • CAS Number : 1354006-69-1

The compound features a piperidine core modified with a tosyl group, which enhances its reactivity and biological profile.

Antiviral Activity

Recent studies have indicated that piperidine derivatives, including those similar to (R)-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid tert-butyl ester, exhibit antiviral properties. In particular, some derivatives have shown effectiveness against human coronaviruses (HCoV), specifically strains 229E and OC-43. The antiviral activity was assessed through comparative studies with other piperidinone and thiomorpholinone analogues .

Antitumor Activity

Compounds within the piperidine family are also recognized for their anticancer potential. Research has demonstrated that modifications to the piperidine structure can lead to enhanced activity against various cancer cell lines. The introduction of sulfonyl groups is believed to play a crucial role in increasing cytotoxicity towards tumor cells .

Antiparasitic Activity

A series of tetrahydroisoquinoline derivatives related to piperidine structures have shown promising results against resistant strains of Plasmodium falciparum, the causative agent of malaria. While specific data on (R)-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid tert-butyl ester is limited, its structural similarities suggest potential for similar activity .

Synthesis

The synthesis of (R)-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of tosyl chloride with (R)-1-Boc-3-hydroxypiperidine, followed by subsequent reactions to form the desired ester .

Case Studies

Study ReferenceBiological ActivityFindings
AntiviralEffective against HCoV strains 229E and OC-43
AntitumorEnhanced cytotoxicity in modified piperidine derivatives
AntiparasiticPromising activity against P. falciparum

Q & A

Q. Basic Safety Protocols

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile bases (e.g., pyridine) .

Q. Advanced Risk Mitigation

  • Toxicological proxies : Treat the compound as a Category 4 acute toxin (oral/dermal/inhalation) based on structurally similar piperidine sulfonates .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Stability monitoring : Store at –20°C under nitrogen to prevent hydrolysis of the sulfonate ester .

How can researchers optimize reaction yields in the sulfonylation step?

Q. Basic Optimization

  • Solvent selection : Use anhydrous dichloromethane (DCM) or THF to minimize competing hydrolysis .
  • Stoichiometry : Employ 1.2–1.5 equivalents of toluenesulfonyl chloride to drive the reaction to completion .

Q. Advanced Mechanistic Insights

  • Kinetic studies : Monitor reaction progress via in situ FT-IR to identify rate-limiting steps (e.g., sulfonate group activation) .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the sulfonylating agent .
  • Byproduct analysis : Use LC-MS to detect and quantify side products (e.g., di-sulfonated derivatives) .

What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

Q. Basic Stability Assessment

  • pH stability : Perform accelerated degradation studies in buffers (pH 1–13) at 40°C for 72 hours, monitoring via HPLC .
  • Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

Q. Advanced Degradation Pathways

  • Forced degradation : Expose to UV light (ICH Q1B guidelines) to study photolytic cleavage of the sulfonate ester .
  • Mass spectrometry : Identify degradation products (e.g., free piperidine or toluenesulfonic acid) to infer mechanisms .
  • Computational modeling : Predict hydrolytic susceptibility using molecular orbital calculations (e.g., HOMO-LUMO gaps) .

How can researchers resolve low reproducibility in enantiomeric excess during scale-up?

Q. Basic Scale-Up Considerations

  • Batch vs. flow chemistry : Evaluate continuous flow systems to maintain consistent mixing and temperature .
  • Purification : Use flash chromatography with gradients optimized for Boc-protected intermediates .

Q. Advanced Process Analytical Technology (PAT)

  • In-line monitoring : Implement Raman spectroscopy to track ee in real-time during asymmetric synthesis .
  • Design of experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., catalyst loading, agitation rate) .

What are the implications of the compound’s low solubility in aqueous media for biological assays?

Q. Basic Solubility Enhancement

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to improve aqueous solubility .
  • Prodrug design : Synthesize phosphate or ester derivatives for in situ hydrolysis in biological systems .

Q. Advanced Formulation Strategies

  • Nanoparticle encapsulation : Utilize PLGA or liposomal carriers to enhance bioavailability .
  • Solubility parameter analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify compatible excipients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.